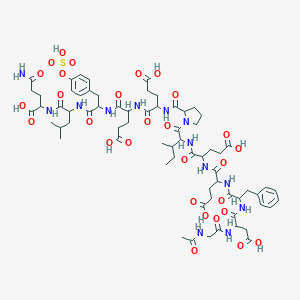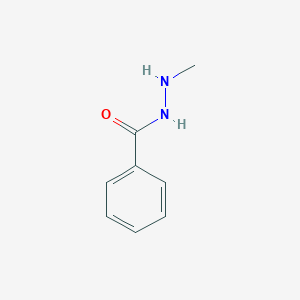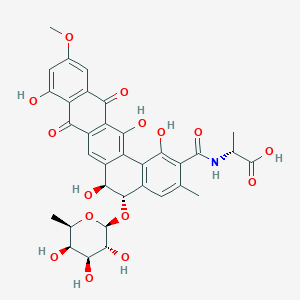
Chlorhydrate de benzylamine
Vue d'ensemble
Description
Benzylamine hydrochloride is an organic compound with the molecular formula C₇H₁₀ClN. It is the hydrochloride salt of benzylamine, which consists of a benzyl group attached to an amine functional group. This compound is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Synthetic Routes and Reaction Conditions:
Reaction of Benzyl Chloride with Ammonia: Benzylamine hydrochloride can be synthesized by reacting benzyl chloride with ammonia in an aqueous solution.
Reduction of Benzonitrile: Another method involves the catalytic hydrogenation of benzonitrile in the presence of a catalyst such as Raney nickel.
Reductive Amination of Benzaldehyde: Benzylamine can also be produced by the reductive amination of benzaldehyde with ammonia in the presence of hydrogen and a catalyst.
Industrial Production Methods: The industrial production of benzylamine hydrochloride typically involves the reaction of benzyl chloride with ammonia due to its simplicity and cost-effectiveness. The reaction is carried out in large-scale reactors with controlled temperature and pressure to optimize yield and purity .
Types of Reactions:
Reduction: The compound can be reduced to form hexahydrobenzylamine, a saturated amine, through catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation is typically carried out using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hexahydrobenzylamine.
Substitution: Various substituted benzylamines depending on the reagents used.
Applications De Recherche Scientifique
Benzylamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Benzylamine hydrochloride primarily targets the enzymes Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the small intestine.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2, which may result in changes to their function .
Biochemical Pathways
Benzylamine is biologically produced from the action of the N-substituted formamide deformylase enzyme, which is produced by Arthrobacter pascens bacteria . This hydrolase catalyses the conversion of N-benzylformamide into benzylamine with formate as a by-product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzylamine hydrochloride. For instance, it absorbs carbon dioxide from the air to form a solid carbamic acid salt . Furthermore, it is readily biodegradable and is harmful in an aquatic environment .
Comparaison Avec Des Composés Similaires
Aniline: Aniline is another aromatic amine with a similar structure but lacks the benzyl group.
Phenethylamine: This compound has a similar amine functional group but with an ethyl chain instead of a benzyl group.
Toluidine: Toluidine is an aromatic amine with a methyl group attached to the benzene ring.
Uniqueness of Benzylamine Hydrochloride:
Propriétés
IUPAC Name |
phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHCNPAFAXVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100-46-9 (Parent) | |
| Record name | Benzenemethanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70879109 | |
| Record name | BENZYLAMINE, HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, soluble in water; [MSDSonline] | |
| Record name | Benzylamine, hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000172 [mmHg] | |
| Record name | Benzylamine, hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3287-99-8 | |
| Record name | Benzylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3287-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | BENZYLAMINE, HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXG5QED8TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Unlike chlorpromazine, benzylamine hydrochloride (specifically Ro 2-9578) does not exhibit sedative effects at doses effective for anti-emesis in animal models. [] This suggests a distinct mechanism of action compared to typical antipsychotics like chlorpromazine.
ANone: Benzylamine hydrochloride has the molecular formula C₇H₁₀ClN and a molecular weight of 143.61 g/mol.
ANone: Yes, various spectroscopic techniques have been employed to characterize benzylamine hydrochloride and its derivatives. For instance, [] utilized elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (¹H NMR) to confirm the structure of 4-hydroxy-3-methoxy benzylamine hydrochloride. [] employed infrared spectroscopy (FTIR), UV-vis spectroscopy, ¹H NMR, mass spectrometry (MS), and fluorescence studies to characterize novel 4,5-diazafluorene ligands derived from benzylamine hydrochloride and their corresponding Ru(II) complexes.
ANone: Yes, [] reports the first example of a homogeneous manganese-catalyzed transfer hydrogenation of nitriles using 2-butanol as a hydrogen source. The manganese complex, fac-[(CO)3Mn{iPr2P(CH2)2PiPr2}Br] (Mn-1), in the presence of KOtBu, successfully catalyzed the transfer hydrogenation of benzonitrile to benzylamine and N-sec-butylidenebenzylamine.
ANone: [] describes an undergraduate project utilizing computational methods alongside experimental techniques. The project involved the synthesis of N-benzyl-2-azanorbornene through an aqueous hetero Diels-Alder reaction. Computational studies, specifically Karplus-type correlations and molecular modeling, were employed to calculate ³J vicinal coupling constants as a function of dihedral angles, correlating well with the experimental NMR data. This study exemplifies the use of computational chemistry to support and explain experimental findings in the context of benzylamine derivatives.
ANone: Research on 9-substituted cytokinins provides valuable insights into SAR. [] investigated the activity of N⁶-benzyladenine (BA) and its 9-substituted analogs in promoting lettuce seed germination. The study revealed a clear relationship between the substituent at the 9-position and the cytokinin activity. The order of activity was: BA = 9-tetrahydropyranyl BA > 9-methyl BA > 9-methoxymethyl BA > 9-cyclopentyl BA > 9-cyclohexyl BA. These findings highlight how subtle structural modifications can significantly impact biological activity, emphasizing the importance of SAR studies in drug design.
ANone: [] shed light on the metabolism of a benzylamine-derived cytokinin, 9-methyl-BA-methylene-¹⁴C, in lettuce seeds. The study identified three key metabolites: 9-methyl BA, N⁶-benzyladenosine-5′-monophosphate, and N⁶-benzyladenosine, suggesting a metabolic pathway involving phosphorylation and ribosylation. These findings contribute to understanding the metabolic fate of benzylamine-containing compounds in plant systems.
ANone: Yes, [] investigated the in vitro and in vivo effects of N-methyl-3,5-dichloro-benzylamine hydrochloride (ME-93) on Mycobacterium leprae. While ME-93 alone showed bacteriostatic effects, it exhibited synergistic bactericidal activity when combined with rifampicin, both in vitro and in a mouse footpad model. This study highlights the potential of benzylamine derivatives as components of combination therapies for infectious diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)







![4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide](/img/structure/B161164.png)





